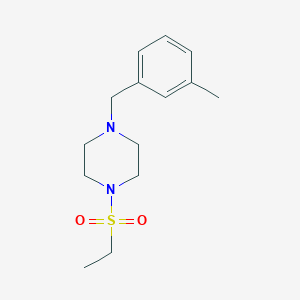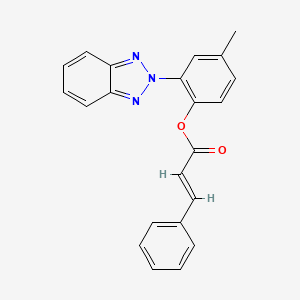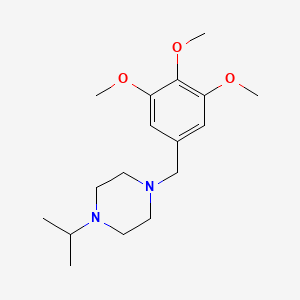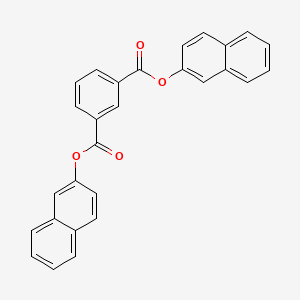methanone](/img/structure/B10885985.png)
[4-(4-Methoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxybenzyl)piperazinomethanone: is an organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and a 1-naphthylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a 4-methoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 1-Naphthylmethanone: The intermediate is then coupled with 1-naphthylmethanone. This step often involves a condensation reaction facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of 1-(hydroxymethyl)naphthalene derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological pathways.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 4-(4-methoxybenzyl)piperazinomethanone is largely dependent on its interaction with biological targets. It is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized to influence pathways related to serotonin and dopamine.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylbenzyl)piperazinomethanone
- 4-(3-Methoxybenzyl)piperazinomethanone
- 4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone
Uniqueness
- Structural Features : The presence of both a methoxybenzyl group and a naphthylmethanone moiety makes it unique compared to other piperazine derivatives.
- Pharmacological Potential : Its unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development.
This detailed overview provides a comprehensive understanding of 4-(4-methoxybenzyl)piperazinomethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C23H24N2O2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-27-20-11-9-18(10-12-20)17-24-13-15-25(16-14-24)23(26)22-8-4-6-19-5-2-3-7-21(19)22/h2-12H,13-17H2,1H3 |
Clave InChI |
AWRCVRGNNDCCNN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885902.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)
![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine](/img/structure/B10885909.png)
![(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10885915.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885917.png)


![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
![(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10885943.png)

![1-(2,4-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885957.png)

